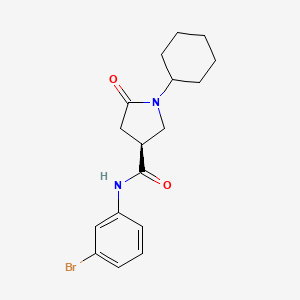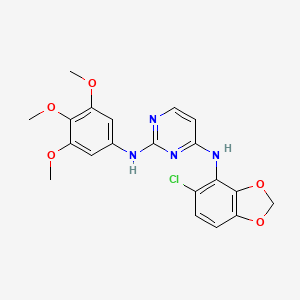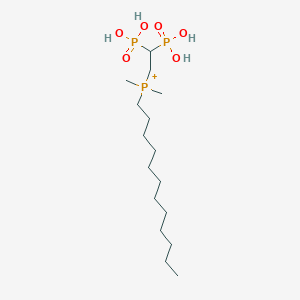
(3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
(3S)-N-(3-BROMOPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-N-(3-BROMOPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Potential applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-N-(3-BROMOPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been shown to target enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, which is crucial for the bacterial fatty acid synthesis pathway, thereby exerting its effects.
Comparison with Similar Compounds
(3S)-N-(3-BROMOPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE can be compared with other anilides and pyrrolidinecarboxamides. Similar compounds include:
N-arylamides: These compounds share the arylamide functional group but differ in the specific substituents and ring structures.
Bromobenzenes: Compounds with a bromine atom attached to a benzene ring, similar to the bromophenyl group in the compound.
Pyrrolidine-2-ones: Compounds with a pyrrolidine ring and a ketone functional group. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21BrN2O2 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H21BrN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22)/t12-/m0/s1 |
InChI Key |
MVPIURCUINFSAB-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C[C@H](CC2=O)C(=O)NC3=CC(=CC=C3)Br |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid](/img/structure/B10758036.png)
![7-Pyridin-2-Yl-N-(3,4,5-Trimethoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-2-Amine](/img/structure/B10758039.png)
![N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Isoleucine](/img/structure/B10758041.png)

![N-({(2s,3s)-3-[(Benzylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Proline](/img/structure/B10758063.png)
![6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine](/img/structure/B10758076.png)

![(1S)-1-(1H-Indol-3-ylmethyl)-2-(2-pyridin-4-YL-[1,7]naphtyridin-5-yloxy)-ehylamine](/img/structure/B10758084.png)

![N-[5-(1,1-Dioxidoisothiazolidin-2-YL)-1H-indazol-3-YL]-2-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B10758089.png)
![4-[(1S,2S,5S)-5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol](/img/structure/B10758100.png)

![(2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid](/img/structure/B10758119.png)
